What is the structure and synthesis of Boc-alpha-methyl-D-4-fluorophenylalanine?
What is the structure and synthesis of Boc-alpha-methyl-D-4-fluorophenylalanine?
Technical Whitepaper: Structural Dynamics and Synthetic Architecture of Boc- -methyl-D-4-fluorophenylalanine[1]
Executive Summary & Structural Profile[1]
Boc-
Physicochemical Specifications
| Property | Specification |
| Chemical Name | (R)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid |
| Common Name | Boc- |
| Molecular Formula | |
| Molecular Weight | 297.32 g/mol |
| Chirality | D-Enantiomer (R-configuration at |
| CAS Reference | 1217754-68-1 (L-isomer analog for reference) |
| Solubility | Soluble in DCM, MeOH, DMF; Insoluble in Water |
The "Alpha-Methyl Effect" and Fluorine Substitution
The synthesis of this molecule is driven by the need to overcome the metabolic instability of natural peptides.
-
-Methylation: The substitution of the
-proton with a methyl group creates a quaternary carbon center.[1] This introduces severe steric constraints that favor helical conformations (specifically -helices) and renders the adjacent peptide bond nearly impervious to proteolytic cleavage by chymotrypsin-like enzymes.[1] -
4-Fluoro Substitution: The fluorine atom at the para position blocks metabolic oxidation (P450 hydroxylation) while modulating the lipophilicity and electronic properties of the aromatic ring without significantly altering steric bulk compared to hydrogen.
Retrosynthetic Analysis
The primary synthetic challenge is the construction of the quaternary chiral center with high enantiomeric excess (
To obtain the D-enantiomer , the synthesis must utilize D-Valine as the chiral director.
Figure 1: Retrosynthetic disconnection showing the reliance on the Schöllkopf auxiliary for stereocontrol.
Detailed Synthetic Protocol: The Schöllkopf Route
This protocol describes the synthesis of the D-enantiomer.[1] Note that standard literature often describes the L-enantiomer using L-Valine; here we invert the auxiliary to D-Valine to secure the target stereochemistry.
Phase 1: Preparation of the Bis-Lactim Ether
Reagents: D-Valine, D/L-Alanine, Trimethyloxonium tetrafluoroborate (
-
Cyclization: Condense D-Valine methyl ester with Alanine methyl ester to form the cyclic diketopiperazine (cyclo-D-Val-Ala).[1]
-
O-Methylation: Treat the diketopiperazine with
in dichloromethane (DCM) to form the Bis-Lactim Ether .[1]
Phase 2: Asymmetric Alkylation (The Critical Step)
Reagents: n-Butyllithium (n-BuLi), 4-Fluorobenzyl bromide, THF (anhydrous).[1]
-
Cooling: Dissolve the Bis-Lactim Ether in anhydrous THF and cool to -78°C under Argon.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes.
-
Observation: The solution typically turns deep yellow/orange, indicating enolate formation.
-
-
Addition: Add 4-Fluorobenzyl bromide (1.2 eq) dissolved in THF dropwise.
-
Stereocontrol: The isopropyl group of the D-Valine moiety sterically shields the "top" face of the enolate.[1][2] The electrophile is forced to attack from the trans face (bottom), establishing the quaternary center with D-configuration relative to the alanine methyl group.
-
Quench: Allow to warm to -20°C and quench with saturated
.
Phase 3: Hydrolysis and Boc-Protection
Reagents: 0.25N HCl,
-
Hydrolysis: Treat the alkylated intermediate with dilute HCl (0.25N) at room temperature for 24-48 hours.
-
Boc-Protection:
-
Purification: Acidify to pH 2 (carefully, to avoid Boc removal) and extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Figure 2: Step-by-step synthetic workflow for the Schöllkopf method.
Analytical Validation & Quality Control
Trustworthiness in synthesis relies on rigorous validation.[1] The following parameters confirm the identity and purity of Boc-
| Analytical Method | Expected Result / Parameter |
| Single peak around | |
| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA.[1] Requirement: >98% ee. |
| Mass Spectrometry (ESI) |
Troubleshooting the Synthesis
-
Low Yield in Hydrolysis: The quaternary center creates significant steric hindrance.[1] If 0.25N HCl is too slow, increase concentration to 0.5N or use mild heating (40°C), but monitor closely to avoid de-methylation of the ester before ring opening.
-
Racemization: Rare with this method, but can occur if the lithiation temperature rises above -70°C. Maintain strict cryogenic control.[1]
References
-
Schöllkopf, U. (1983).[1][4] Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron.[1][4][5] Link
-
Seebach, D., et al. (1996).[1][5] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.[3][5] Angewandte Chemie International Edition.[1] Link[1]
-
Chem-Impex International. (2023).[1] Product Specification: Boc-alpha-methyl-L-4-fluorophenylalanine (Analog Reference).[1][6]Link[1]
-
Sigma-Aldrich. (2023).[1] 4-Fluoro-L-phenylalanine Derivatives and Properties.Link[1]
